molecular formula C16H18ClN3O4S B1243757 Cephalexin hydrochloride anhydrous CAS No. 59695-59-9

Cephalexin hydrochloride anhydrous

Cat. No.: B1243757
CAS No.: 59695-59-9
M. Wt: 383.9 g/mol
InChI Key: LSBUIZREQYVRSY-CYJZLJNKSA-N
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Description

Cephalexin hydrochloride anhydrous is a first-generation cephalosporin antibiotic. It is a semisynthetic derivative of the cephalosporin nucleus, 7-amino cephalosporanic acid. This compound is effective against both Gram-positive and some Gram-negative bacteria by disrupting the growth of the bacterial cell wall . It is commonly used to treat infections of the respiratory tract, skin, bones, and urinary tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cephalexin hydrochloride involves the reaction of 7-amino deacetoxy cephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps :

    Reaction with L-Phenylglycine Ester Derivative: An L-Phenylglycine ester derivative is added to a 7-ADCA aqueous solution. Immobilized penicillin acylase is then added to catalyze the reaction.

    Separation and Filtration: The reaction mixture is adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The cephalexin suspension is centrifugally filtered to obtain cephalexin crude powder.

    Crystallization: The crude powder is mixed, and the pH is adjusted with sulfuric acid. The solution is filtered, and the crystals are grown by adjusting the pH with ammonia water. The crystals are then washed with water and acetone and dried to obtain the final product.

Industrial Production Methods: Industrial production of cephalexin hydrochloride often involves enzymatic synthesis using penicillin acylase. This method is preferred due to its high yield and environmental friendliness . The process is optimized for temperature, pH, and substrate concentrations to maximize productivity and enzyme stability.

Chemical Reactions Analysis

Types of Reactions: Cephalexin hydrochloride anhydrous undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cephalexin hydrochloride anhydrous has a wide range of scientific research applications, including :

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S.ClH/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H/t10-,11-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBUIZREQYVRSY-CYJZLJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208400
Record name Cephalexin hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59695-59-9
Record name Cephalexin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059695599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalexin hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHALEXIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH006XJI3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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